Salicortin-Populus sp. (Poplar)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

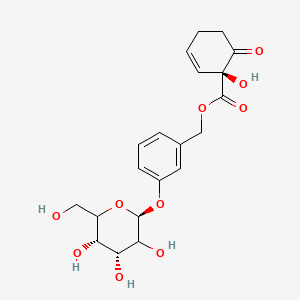

Salicortin is a phenolic glycoside found in various species of the genus Populus, commonly known as poplar trees. These trees are widely distributed across the Northern Hemisphere and are known for their rapid growth and adaptability. Salicortin is one of the primary defense compounds in poplar trees, playing a crucial role in protecting the plant against herbivores and pathogens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of salicortin involves the glycosylation of salicin with a phenolic acid. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic methods, such as the use of glycosyltransferases, have also been explored for the synthesis of salicortin .

Industrial Production Methods: Industrial production of salicortin is primarily achieved through the extraction from poplar tree tissues. The extraction process involves the use of solvents to isolate salicortin from the leaves, bark, and other parts of the tree. High-throughput metabolomics analytical methodologies, such as pyrolysis-molecular beam mass spectrometry (py-MBMS), are employed to estimate the relative abundance of salicortin in poplar leaves .

Análisis De Reacciones Químicas

Types of Chemical Reactions

Salicortin is known to undergo several types of chemical reactions:

- Oxidation: Salicortin can be oxidized, potentially leading to the formation of different derivatives.

- Reduction: Reduction reactions can transform salicortin into derivatives with altered biological activities .

- Substitution: Substitution reactions may occur, modifying the chemical structure of salicortin.

- Glycosylation: Salicortin features a glucose molecule linked to salicyl alcohol, which impacts its bioactivity and solubility. Glycosylation is a key step in the synthesis of salicinoids .

- Hydroxylation, reduction, glucosylation, and esterification: These have been proposed as reaction steps in the salicinoid pathway .

Common Reagents and Conditions

Reactions involving salicortin typically require specific reagents and carefully controlled conditions:

- Oxidizing Agents: Hydrogen peroxide can be used as an oxidizing agent in reactions involving salicortin.

- Reducing Agents: Sodium borohydride is an example of a reducing agent used to modify salicortin.

- Controlled Conditions: Reactions are generally performed under specific temperatures and pH levels to ensure desired products and outcomes. A pH of 7.8 has been used to examine the spontaneous decomposition of salicinoids .

Major Products Formed

The chemical reactions of salicortin can yield various products:

- Salicyloyl Derivatives: These compounds are produced from the reactions of salicortin.

- Benzoyl Derivatives: Benzoyl derivatives can also result from salicortin reactions. One example is 6’- O-benzoylsalicortinol .

- Saligenin: Salicortin degradation can produce saligenin, which is toxic to insect herbivores.

- Salicylate: Salicortinoids can be transformed into salicylate through reduction .

- Catechol: Under alkaline conditions, salicortinoids can be transformed into catechol .

Salicortin Degradation

Salicortin can undergo degradation, both spontaneously and through enzymatic action :

- Spontaneous Degradation: Salicortinoids can degrade spontaneously, with the rate of degradation influenced by factors like pH .

- Enzymatic Degradation: Enzymes in herbivores can metabolize salicortin into less harmful compounds. De-glucosylation commonly occurs as salicortinoids pass through the insect gut .

Biological Significance of Salicortin Reactions

The chemical reactions of salicortin are closely linked to its biological functions:

- Plant Defense: Salicortin's role in plant defense involves its transformation into toxic metabolites that deter herbivores and inhibit pathogen growth.

- Herbivore Interactions: Some herbivores have adapted to metabolize salicortin, showcasing an evolutionary interaction between plants and herbivores. Reductive conversion leads to detoxification of salicortin-like compounds .

- Sulfur Homeostasis: Sulfated salicinoids, derived from salicortin, may play a role in sulfur homeostasis within plants .

Salicortin and UGT71L1

Research has shown that disrupting UGT71L1 in poplar plants leads to significant changes in salicinoid biosynthesis and salicylic acid metabolism .

- UGT71L1 Knockouts: Plants lacking UGT71L1 exhibit reduced levels of major salicinoids .

- Metabolic Changes: UGT71L1 knockouts have higher levels of salicylic acid and jasmonic acid, which are plant defense hormones .

- Phenotypic Effects: Loss of UGT71L1 can result in leaf curling, reduced expansion, and stunted growth in poplar plants .

Salicortin Metabolic studies

Investigations into the metabolism of salicortin by specialized herbivores showed that certain species could detoxify this compound through enzymatic processes, leading to the production of non-toxic metabolites that do not harm the insects but allow them to utilize poplar as a food source.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, salicortin is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. Its structural complexity allows it to undergo various chemical reactions, leading to the formation of derivatives with enhanced biological activity.

Biology

Salicortin plays a significant role in plant defense mechanisms. It acts against herbivores and pathogens by exhibiting antimicrobial properties and deterring feeding through its toxic metabolites. Research indicates that salicortin can inhibit the growth of various pathogens, including fungi such as Fusarium oxysporum.

Medicine

In medicinal applications, salicortin is explored for its potential therapeutic effects, including:

- Anti-inflammatory properties : Salicortin has shown promise in reducing inflammation.

- Antimicrobial effects : It combats bacterial and fungal infections.

- Antioxidant activity : Salicortin exhibits antioxidant properties that can protect cells from oxidative stress.

These attributes make salicortin a candidate for developing new drugs and treatments.

Industry

Salicortin is utilized in the production of bio-based materials and as a natural additive in various products. Its antimicrobial properties are particularly valuable in developing preservatives and coatings that require natural compounds.

Salicortin's biological activity extends beyond antimicrobial effects; it also influences plant interactions with herbivores. Feeding experiments have demonstrated that while salicortin does not significantly affect feeding preferences of certain herbivores like Lymantria dispar, it contributes to the overall defense strategy of poplar trees.

Antifungal Activity

A study demonstrated that extracts containing salicortin significantly inhibited the growth of Fusarium oxysporum, achieving a 70% reduction in fungal colony formation compared to controls.

Herbivore Resistance

Research on Populus trichocarpa indicated that trees with higher concentrations of salicortin experienced reduced herbivore damage compared to those with lower levels, underscoring its role in enhancing plant resilience against insect herbivores.

Metabolic Studies

Investigations into how specialized herbivores metabolize salicortin revealed that certain species can detoxify this compound through enzymatic processes, producing non-toxic metabolites that allow them to utilize poplar as a food source without harm.

Mecanismo De Acción

The mechanism of action of salicortin involves its interaction with specific molecular targets and pathways in the plant and herbivores. Salicortin exerts its effects by inhibiting the activity of enzymes involved in the digestion and metabolism of herbivores. This inhibition leads to the accumulation of toxic metabolites, which deter herbivores from feeding on the plant .

In plants, salicortin is synthesized through the shikimate-phenylpropanoid pathway, which involves a series of enzymatic reactions. The compound is then transported to various parts of the plant, where it accumulates and provides defense against herbivores and pathogens .

Comparación Con Compuestos Similares

Salicortin is part of a broader class of compounds known as salicinoids, which are phenolic glycosides characteristic of the Salicaceae family. Similar compounds include salicin, tremulacin, and trichocarpin. These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular targets .

Compared to other salicinoids, salicortin is unique in its structural complexity and its specific role in plant defense. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for scientific research and industrial applications .

Actividad Biológica

Salicortin, a phenolic glycoside predominantly found in various species of the genus Populus, plays a significant role in plant defense mechanisms and exhibits a range of biological activities. As a primary metabolite derived from the salicylic acid pathway, salicortin contributes to the plant's response to biotic and abiotic stressors. This article explores the biological activity of salicortin, including its antimicrobial properties, effects on herbivores, and potential therapeutic applications.

Chemical Structure and Properties

Salicortin is characterized by a glucose molecule linked to salicyl alcohol, which enhances its solubility and bioactivity. Its chemical structure allows for interaction with biological systems, making it a valuable subject for research.

| Compound Name | Source | Key Properties |

|---|---|---|

| Salicortin | Populus species | Antimicrobial, antifungal |

| Salicin | Salix species | Antimicrobial, anti-inflammatory |

| Tremulacin | Populus tremuloides | Antioxidant, anti-inflammatory |

| Populin | Populus species | Antimicrobial |

Antimicrobial Properties

Salicortin exhibits notable antimicrobial activity, inhibiting the growth of various pathogens. Research indicates that it can effectively combat fungal infections and deter herbivorous insects through its toxic metabolites. The degradation of salicortin can produce saligenin, which has been shown to be toxic to insect herbivores .

Effects on Herbivores

Studies have demonstrated that salicortin serves as a defensive compound against herbivores. For instance, feeding experiments with caterpillars such as Lymantria dispar showed that while salicortin does not significantly affect feeding preferences, it contributes to the plant's overall defense strategy . Moreover, specific adaptations in certain lepidopteran larvae allow them to metabolize salicortin into less harmful compounds, indicating an evolutionary arms race between plants and herbivores .

Target of Action

Salicortin's mechanism involves its role in plant defense against pathogens. It functions through biochemical pathways associated with secondary metabolites that deter feeding and inhibit pathogen growth .

Biochemical Pathways

Salicortin is synthesized via the salicylic acid pathway and is involved in sulfur homeostasis within plants. The sulfation of salicinoids like salicortin is mediated by sulfotransferase enzymes, which enhance their biological activity .

Case Studies

- Antifungal Activity : A study demonstrated that extracts containing salicortin significantly inhibited the growth of Fusarium oxysporum, a common fungal pathogen affecting various crops. The extract showed a 70% reduction in fungal colony formation compared to controls .

- Herbivore Resistance : Research involving Populus trichocarpa revealed that trees with higher concentrations of salicortin experienced reduced herbivore damage compared to those with lower levels. This highlights the compound's role in enhancing plant resilience against insect herbivores .

- Metabolic Studies : Investigations into the metabolism of salicortin by specialized herbivores showed that certain species could detoxify this compound through enzymatic processes, leading to the production of non-toxic metabolites that do not harm the insects but allow them to utilize poplar as a food source .

Propiedades

Número CAS |

1887055-63-1 |

|---|---|

Fórmula molecular |

C20H24O10 |

Peso molecular |

424.4 g/mol |

Nombre IUPAC |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20+/m1/s1 |

Clave InChI |

CZDNLUMNELLDDD-JAIJEDJZSA-N |

SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O |

SMILES isomérico |

C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

SMILES canónico |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.